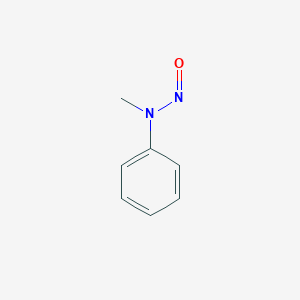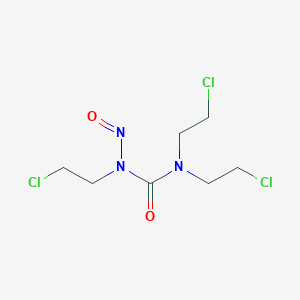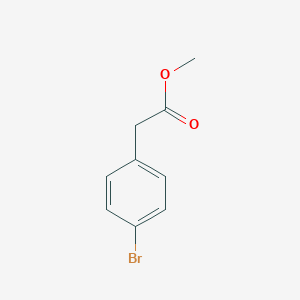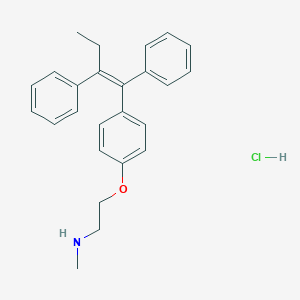
去甲基他莫昔芬盐酸盐
描述
N-Desmethyltamoxifen is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .
Synthesis Analysis
N-Desmethyltamoxifen is formed from tamoxifen by CYP2C19, 3A, and 1A2 and from desmethyltamoxifen by CYP2D6, 1A2, and 3A . Tamoxifen bisphenol is mainly formed from (E) and (Z) metabolite E by CYP2B6 and CYP2C19, respectively .Molecular Structure Analysis
The structural formula of N-Desmethyltamoxifen is 2-[4-[(Z)-1,2-Diphenylbut-1-enyl]phenoxy]-N-methylethanamine . The molar mass is 357.497 g·mol−1 .Chemical Reactions Analysis
Tamoxifen is mainly related to endoxifen through 4OH-tamoxifen . The reactivity of tamoxifen and their relevant metabolites, 4-hydroxy-tamoxifen and 4-hydroxy-N-desmethyl-tamoxifen, in free chlorine-containing water was explored .Physical And Chemical Properties Analysis
Tamoxifen citrate tablets USP, a nonsteroidal antiestrogen, are for oral administration. Each tablet contains 10 mg or 20 mg tamoxifen (equivalent to 15.2 mg or 30.4 mg, respectively, of tamoxifen citrate, USP) .科学研究应用
Selective Estrogen Receptor Modulator (SERM)
N-Desmethyl Tamoxifen Hydrochloride is a metabolite of Tamoxifen, which is a selective estrogen receptor modulator (SERM). It is used in the treatment of estrogen receptor (ER)-positive breast cancer . Tamoxifen is extensively metabolized by the cytochrome P450 enzyme system into 4-hydroxy tamoxifen (4HT), and N-desmethyl-tamoxifen (NDT), followed by secondary metabolism to 4-hydroxy-N-desmethyl-tamoxifen (endoxifen) .
Antiestrogen Activity
Endoxifen, a metabolite of N-Desmethyl Tamoxifen Hydrochloride, is a potent antiestrogen that targets estrogen receptor α for degradation in breast cancer cells . It blocks ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation .
Tamoxifen Metabolism
In the liver, Tamoxifen is oxidized to N-Desmethyl Tamoxifen Hydrochloride by cytochrome P450 isoenzymes . This process is crucial for the formation of active metabolites of Tamoxifen .
Drug Interactions
Selective serotonin reuptake inhibitors (SSRIs), which are often prescribed to alleviate tamoxifen-associated hot flashes, can inhibit cytochrome P450 enzymes, affecting the metabolism of Tamoxifen to N-Desmethyl Tamoxifen Hydrochloride . This interaction can decrease the plasma concentration of endoxifen, an active tamoxifen metabolite .
Genetic Influence on Drug Effectiveness
CYP2D6 genotype and drug interactions should be considered in women treated with tamoxifen . Women with impaired CYP2D6 metabolism have a significantly higher risk of breast cancer recurrence .
Research Tool
Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen Hydrochloride, are utilized for the analysis of gene functions in inducible conditional mouse mutants .
作用机制
Target of Action
N-Desmethyl Tamoxifen Hydrochloride, also known as N-Desmethyltamoxifen hydrochloride, is a major metabolite of tamoxifen . Tamoxifen is a selective estrogen receptor modulator (SERM) and its primary targets are estrogen receptors . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .
Mode of Action
N-Desmethyltamoxifen hydrochloride acts as a protein kinase C (PKC) inhibitor . It is ten times more potent as a PKC inhibitor than Tamoxifen . It competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells .
Biochemical Pathways
The compound affects the estrogen receptor-dependent growth inhibitory effect of antiestrogens by activating antiproliferative Transforming Growth Factor beta (TGFβ) signal transduction pathways . It also regulates ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .
Pharmacokinetics
N-Desmethyltamoxifen is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body . The pharmacokinetics of tamoxifen and its metabolites are complex and can be influenced by factors such as CYP2D6 genotyping .
Result of Action
The result of N-Desmethyltamoxifen hydrochloride’s action is the inhibition of aromatase activity . This leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth of hormone-dependent cancer cells .
Action Environment
The action, efficacy, and stability of N-Desmethyltamoxifen hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, such as curcumin, can affect the pharmacokinetics of tamoxifen and its metabolites, potentially influencing the clinical effects of tamoxifen in patients with breast cancer .
安全和危害
未来方向
属性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHJWZEYLTNJW-BJFQDICYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Tamoxifen Hydrochloride | |
CAS RN |
15917-65-4 | |
| Record name | NSC372964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Desmethyltamoxifen HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



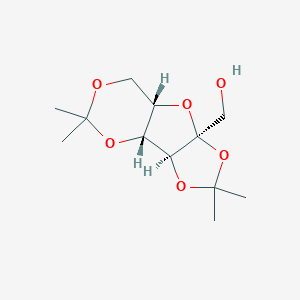

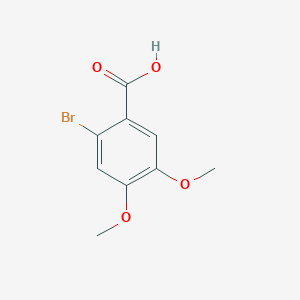

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)
![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)
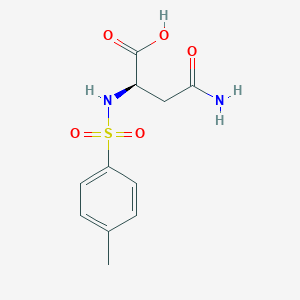

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)
![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)

